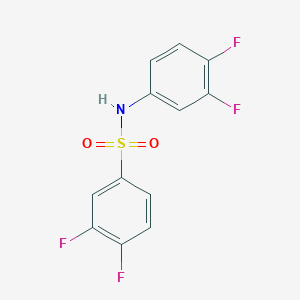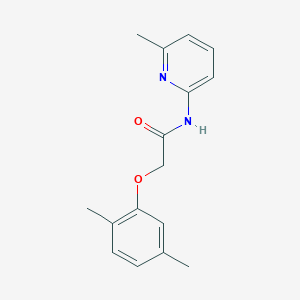
3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione
描述
3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione, also known as CPDD, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. CPDD is a heterocyclic compound that belongs to the class of pyrrole-2,5-dione compounds.
作用机制
The exact mechanism of action of 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione is not fully understood. However, it has been suggested that 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2 and LOX. 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has also been extensively studied, and its effects have been well characterized. However, 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione also has limitations. It has been shown to have low solubility in water, which can make it difficult to work with in some experiments. 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione. One area of interest is the development of more efficient synthesis methods for 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione. Another area of interest is the development of novel derivatives of 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione with improved pharmacological properties. 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has also shown potential for the treatment of various diseases, including cancer and neurodegenerative diseases, and further research is needed to fully understand its therapeutic potential.
合成方法
3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione can be synthesized through various methods, including the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate and piperidine, followed by cyclization and chlorination. Another method involves the reaction of 3-chlorophenylhydrazine with maleic anhydride, followed by cyclization and chlorination. The synthesis of 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione is relatively simple and can be achieved in a few steps.
科学研究应用
3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been tested in various in vitro and in vivo models, including cancer cell lines, animal models of inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
3-chloro-1-(3-chlorophenyl)-4-piperidin-1-ylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-10-5-4-6-11(9-10)19-14(20)12(17)13(15(19)21)18-7-2-1-3-8-18/h4-6,9H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUKGACLKHCXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164017 | |
| Record name | 3-Chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione | |
CAS RN |
415701-82-5 | |
| Record name | 3-Chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415701-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)
![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)


![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)

![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)
![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)
![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)
![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)